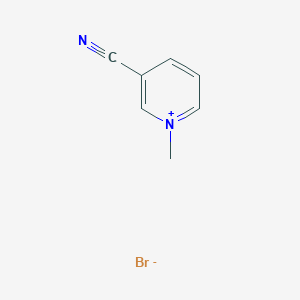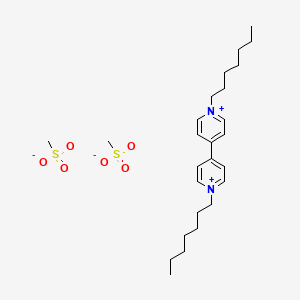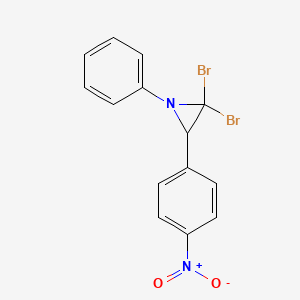![molecular formula C34H50O6 B14347834 Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione CAS No. 98517-21-6](/img/structure/B14347834.png)
Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione is an organic compound characterized by its unique structure, which includes two phenyl rings substituted with pentyloxy groups and connected by an ethane-1,2-dione moiety. This compound belongs to the class of α-dicarbonyl compounds, which are known for their interesting chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione typically involves the reaction of 3,4-bis(pentyloxy)benzaldehyde with an appropriate reagent to form the desired dione. One common method is the oxidative coupling of the aldehyde using reagents such as manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions in batch or continuous flow reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Common solvents include dichloromethane (CH₂Cl₂) and toluene, while reaction temperatures typically range from 25°C to 80°C .
Análisis De Reacciones Químicas
Types of Reactions
Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of photoconductive materials and as a component in organic electronic devices
Mecanismo De Acción
The mechanism of action of Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione involves its interaction with molecular targets through its α-dicarbonyl moiety. This functional group can participate in various chemical reactions, including nucleophilic addition and coordination with metal ions. These interactions can modulate biological pathways and influence the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar in structure but with methoxy groups instead of pentyloxy groups.
1,2-bis(3-(octyloxy)phenyl)ethane-1,2-dione: Contains octyloxy groups instead of pentyloxy groups
Propiedades
Número CAS |
98517-21-6 |
|---|---|
Fórmula molecular |
C34H50O6 |
Peso molecular |
554.8 g/mol |
Nombre IUPAC |
1,2-bis(3,4-dipentoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C34H50O6/c1-5-9-13-21-37-29-19-17-27(25-31(29)39-23-15-11-7-3)33(35)34(36)28-18-20-30(38-22-14-10-6-2)32(26-28)40-24-16-12-8-4/h17-20,25-26H,5-16,21-24H2,1-4H3 |
Clave InChI |
LPZDVUJVNBXERE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OCCCCC)OCCCCC)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)
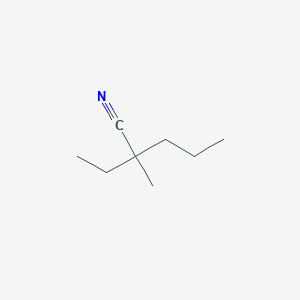


phosphanium perchlorate](/img/structure/B14347772.png)
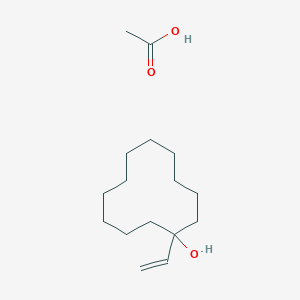
![4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate](/img/structure/B14347778.png)

